molecular formula C14H22Cl2N2 B5822555 (2,3-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine

(2,3-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine

Cat. No.: B5822555
M. Wt: 289.2 g/mol
InChI Key: KHEBJFUBCCJJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine, also known as Cetrimonium chloride, is a quaternary ammonium compound that is widely used in scientific research. This compound is a white crystalline powder that is soluble in water and has a molecular weight of 404.9 g/mol. It is commonly used as a surfactant, antistatic agent, and preservative in various industries, including pharmaceuticals, cosmetics, and personal care products.

Mechanism of Action

The mechanism of action of (2,3-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine chloride is primarily based on its ability to interact with cell membranes. As a quaternary ammonium compound, it has a positively charged nitrogen atom that can interact with the negatively charged phospholipid head groups of cell membranes. This interaction can disrupt the integrity of the cell membrane and lead to cell death.
Biochemical and Physiological Effects:
This compound chloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. It has also been shown to have antiviral activity against herpes simplex virus type 1. In addition, this compound chloride has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory skin conditions.

Advantages and Limitations for Lab Experiments

(2,3-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine chloride has several advantages for use in lab experiments. It is a relatively inexpensive and readily available compound that is easy to synthesize and purify. It is also stable under a wide range of conditions and has a long shelf life. However, this compound chloride has some limitations, including its potential toxicity and irritancy to cells and tissues. It is important to use appropriate safety precautions when handling this compound.

Future Directions

There are several future directions for the use of (2,3-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine chloride in scientific research. One potential area of interest is in the development of new antimicrobial agents. This compound chloride has been shown to have broad-spectrum antimicrobial activity and could be used as a starting point for the development of new antibiotics. Another potential area of interest is in the development of new anti-inflammatory agents. This compound chloride has been shown to have anti-inflammatory properties and could be used as a starting point for the development of new treatments for inflammatory skin conditions. Finally, this compound chloride could be used in the development of new drug delivery systems. Its surfactant properties make it a potential candidate for use in the preparation of nanoparticles and emulsions for drug delivery applications.
In conclusion, this compound chloride is a versatile compound that has a wide range of applications in scientific research. Its surfactant, antistatic, and preservative properties make it a valuable tool for the preparation of nanoparticles, electrospun fibers, and cell culture media. Its antimicrobial and anti-inflammatory properties make it a potential candidate for the development of new antibiotics and anti-inflammatory agents. Finally, its surfactant properties make it a potential candidate for use in drug delivery applications.

Synthesis Methods

The synthesis of (2,3-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine chloride involves the reaction between 2,3-dichlorobenzyl chloride and N,N-diethylethylenediamine in the presence of sodium hydroxide. The reaction takes place in an organic solvent, typically benzene or toluene, and is followed by a purification step to obtain the final product.

Scientific Research Applications

(2,3-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine chloride has been extensively studied for its various applications in scientific research. It is commonly used as a surfactant in the preparation of nanoparticles and emulsions. It is also used as an antistatic agent in the formulation of electrospun fibers and as a preservative in cell culture media. Additionally, this compound chloride has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.

Properties

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22Cl2N2/c1-4-18(5-2)10-9-17(3)11-12-7-6-8-13(15)14(12)16/h6-8H,4-5,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEBJFUBCCJJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)CC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.